7-Azido-1H,1H-perfluoroheptane
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Overview
Description
7-Azido-1H,1H-perfluoroheptane is a chemical compound characterized by the presence of an azido group attached to a perfluoroheptane backbone. This compound is notable for its unique properties, which include high thermal stability and resistance to chemical reactions due to the strong carbon-fluorine bonds. These properties make it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 7-Azido-1H,1H-perfluoroheptane typically involves the introduction of an azido group to a perfluoroheptane molecule. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the perfluoroheptane is replaced by an azido group. This reaction often requires specific conditions, such as the presence of a strong base and an appropriate solvent to facilitate the substitution process .
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods are designed to optimize the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
7-Azido-1H,1H-perfluoroheptane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include strong nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions typically yield triazole derivatives, while reduction reactions produce amines.
Scientific Research Applications
7-Azido-1H,1H-perfluoroheptane has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its unique properties could enhance the stability and targeting of therapeutic agents.
Mechanism of Action
The mechanism by which 7-Azido-1H,1H-perfluoroheptane exerts its effects is primarily through its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings when reacted with alkynes in the presence of a copper catalyst. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
7-Azido-1H,1H-perfluoroheptane can be compared to other similar compounds, such as:
1H,1H,2H-Perfluoro-1-hexene: This compound also contains a perfluorinated backbone but lacks the azido group, making it less reactive in click chemistry applications.
1H-Perfluoroheptane: Similar to this compound but without the azido group, it is used in different applications where reactivity is not required.
The uniqueness of this compound lies in its combination of a highly stable perfluorinated backbone with a reactive azido group, making it versatile for a wide range of applications.
Properties
CAS No. |
159707-40-1 |
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Molecular Formula |
C7H2F13N3 |
Molecular Weight |
375.09 g/mol |
IUPAC Name |
7-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptane |
InChI |
InChI=1S/C7H2F13N3/c8-2(9,1-22-23-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H2 |
InChI Key |
FOVFKBXZIZRTQF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
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